molecular formula C17H16F6N2O3 B11478349 N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide

N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide

Cat. No.: B11478349
M. Wt: 410.31 g/mol
InChI Key: FZLZZJRXFNCGHI-UHFFFAOYSA-N
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Description

N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanol moiety and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of hexafluoroisopropanol with a suitable precursor to introduce the hexafluoro moiety. This is followed by the formation of the cyclohexenone structure and subsequent attachment of the pyridine carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hexafluoroisopropanol moiety enhances its reactivity and ability to form stable complexes with various substrates. This allows the compound to act as a catalyst or inhibitor in different biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]pyridine-3-carboxamide is unique due to its specific structure, which combines the hexafluoroisopropanol moiety with a pyridine carboxamide group.

Properties

Molecular Formula

C17H16F6N2O3

Molecular Weight

410.31 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C17H16F6N2O3/c1-14(2)6-10(26)12(11(27)7-14)15(16(18,19)20,17(21,22)23)25-13(28)9-4-3-5-24-8-9/h3-5,8,26H,6-7H2,1-2H3,(H,25,28)

InChI Key

FZLZZJRXFNCGHI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2)O)C

Origin of Product

United States

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